1,1-Diacetylcyclopropane
Overview
Description
1,1-Diacetylcyclopropane is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 g/mol . The IUPAC name for this compound is 1,1’- (cyclopropane-1,1-diyl)bis (ethan-1-one) .
Synthesis Analysis
The synthesis of 1,1-Diacetylcyclopropane involves the alkylation of acetyacetone with 1,2-dibromoethane, using potassium fluoride coated alumina as a strong base under solid-liquid phase transfer catalysis .Molecular Structure Analysis
The InChI code for 1,1-Diacetylcyclopropane is 1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 . The canonical SMILES structure is CC(=O)C1(CC1)C(=O)C .Chemical Reactions Analysis
1,1-Diacetylcyclopropane undergoes conversion to 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione in the vapor phase over 5% Pd/C modified by DMSO . It also reacts with 3-amino-1,2,4-triazole as a new method for the synthesis of 6-functionally substituted 1,2,4-triazolo [1,5-a]pyrimidines .Physical And Chemical Properties Analysis
1,1-Diacetylcyclopropane is a pale-yellow to yellow-brown liquid at room temperature . It has a topological polar surface area of 34.1 Ų and a complexity of 150 .Scientific Research Applications
Application in Single-Atom Catalysts
- Scientific Field : Chemistry, specifically catalysis .
- Summary of the Application : Single-atom catalysts have been widely used in various catalytic reactions due to their strong activity and high selectivity . 1,1-Diacetylcyclopropane could potentially be used in these catalysts.
Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1,1-Diacetylcyclopropane reacts with 3-amino-1,2,4-triazole to synthesize 6-functionally substituted 1,2,4-triazolo[1,5-a]pyrimidines .
- Results or Outcomes : The reaction of 1,1-diacetylcyclopropane with 3-amino-1,2,4-triazole results in the synthesis of 6-functionally substituted 1,2,4-triazolo[1,5-a]pyrimidines .
Conversion to 2-Methyl-3-Acetylfuran and 3-Ethylpentane-2,4-Dione
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1,1-Diacetylcyclopropane, in the vapor phase over 5% Pd/C modified by DMSO, undergoes conversion to 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione .
- Methods of Application : The specific methods of application involve the vapor phase over 5% Pd/C modified by DMSO .
- Results or Outcomes : The reaction results in the conversion of 1,1-Diacetylcyclopropane to 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione .
Medicinally Important Heterocyclic Compounds
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Heterocyclic compounds play a vital role in curative chemistry, exerting anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial effects . 1,1-Diacetylcyclopropane, as a heterocyclic compound, could potentially be used in these medicinal applications.
σ–π-Delocalization in [1.1.1]Propellane
- Scientific Field : Theoretical Chemistry .
- Summary of the Application : The broad reactivity profile of [1.1.1]propellane is proposed to derive from σ–π-delocalization of electron density . 1,1-Diacetylcyclopropane could potentially exhibit similar properties.
Cyclization Reactions of 1,1-Diacylcyclopropanes
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1,1-Diacylcyclopropanes undergo cyclization reactions with free and masked dianions to give spirocyclopropanes as products or reactive intermediates .
- Results or Outcomes : The reaction results in the formation of spirocyclopropanes .
Thermochemical Properties
- Scientific Field : Physical Chemistry .
- Summary of the Application : The thermochemical properties of 1,1-Diacetylcyclopropane are important for process design . These properties include the heat of formation, which is a crucial parameter with respect to the stability of molecules and chemical transformation .
Enthalpy of Formation
- Scientific Field : Thermodynamics .
- Summary of the Application : The enthalpy of formation of 1,1-Diacetylcyclopropane is important for understanding its stability and reactivity . This property can be predicted using group contribution (GC) methods .
Gas Chromatography
Safety And Hazards
properties
IUPAC Name |
1-(1-acetylcyclopropyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLELEQGKTUGEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297501 | |
Record name | 1,1-DIACETYLCYCLOPROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diacetylcyclopropane | |
CAS RN |
695-70-5 | |
Record name | 695-70-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-DIACETYLCYCLOPROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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